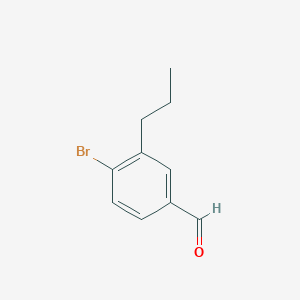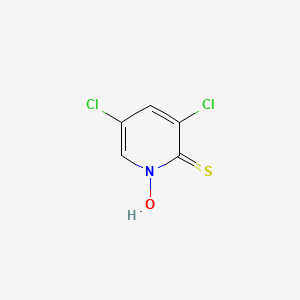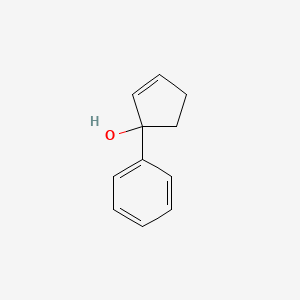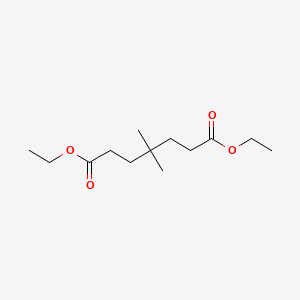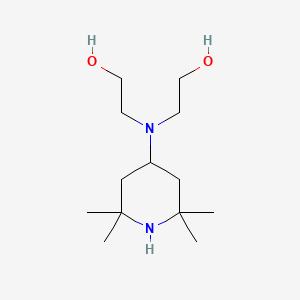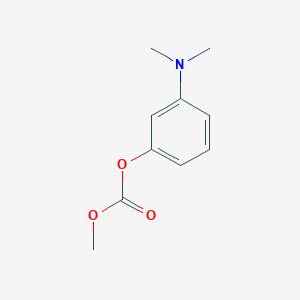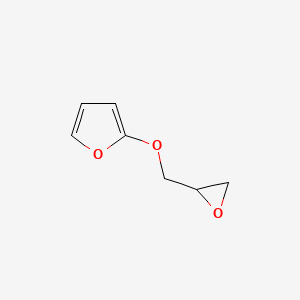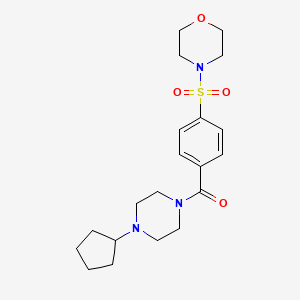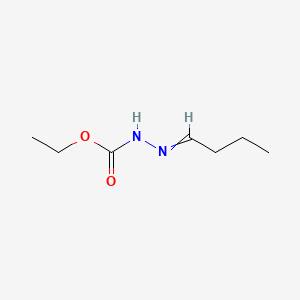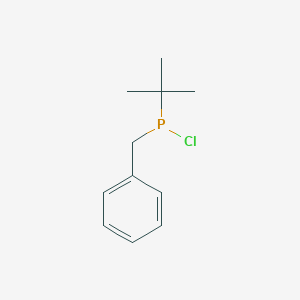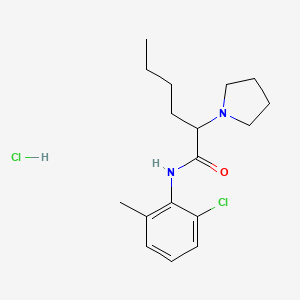
6'-Chloro-2-pyrrolidinyl-o-hexanotoluidide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-6-methyl-phenyl)-2-pyrrolidin-1-yl-hexanamide hydrochloride is a synthetic compound with a complex structure. It is known for its potential applications in various fields, including medicinal chemistry and pharmacology. The compound’s unique chemical structure allows it to interact with specific molecular targets, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-6-methyl-phenyl)-2-pyrrolidin-1-yl-hexanamide hydrochloride typically involves multiple steps. One common method includes the reaction of 2-chloro-6-methyl aniline with a suitable pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The resulting intermediate is then reacted with hexanoyl chloride to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-chloro-6-methyl-phenyl)-2-pyrrolidin-1-yl-hexanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-(2-chloro-6-methyl-phenyl)-2-pyrrolidin-1-yl-hexanamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological responses. The exact mechanism of action depends on the specific application and the molecular pathways involved. For example, in cancer research, it may inhibit certain kinases, thereby blocking cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide: Known for its potent antitumor activity.
2-amino-N-(2-chloro-6-methyl-phenyl)thiazole-5-carboxamide: Another compound with similar structural features and biological activities.
Uniqueness
N-(2-chloro-6-methyl-phenyl)-2-pyrrolidin-1-yl-hexanamide hydrochloride stands out due to its unique combination of a pyrrolidine ring and a hexanamide chain, which imparts specific chemical and biological properties
Propiedades
Número CAS |
78265-91-5 |
|---|---|
Fórmula molecular |
C17H26Cl2N2O |
Peso molecular |
345.3 g/mol |
Nombre IUPAC |
N-(2-chloro-6-methylphenyl)-2-pyrrolidin-1-ylhexanamide;hydrochloride |
InChI |
InChI=1S/C17H25ClN2O.ClH/c1-3-4-10-15(20-11-5-6-12-20)17(21)19-16-13(2)8-7-9-14(16)18;/h7-9,15H,3-6,10-12H2,1-2H3,(H,19,21);1H |
Clave InChI |
VBQXRPCRKFUHOD-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C(=O)NC1=C(C=CC=C1Cl)C)N2CCCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9h-[1,3]Dioxino[4,5-g]benzothiazol-2-amine(9ci)](/img/structure/B13793361.png)
![N-(2-methoxydibenzofuran-3-yl)-2-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B13793368.png)
